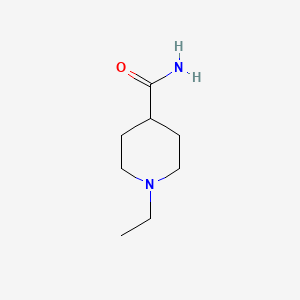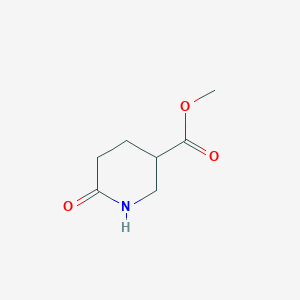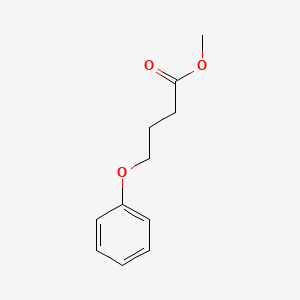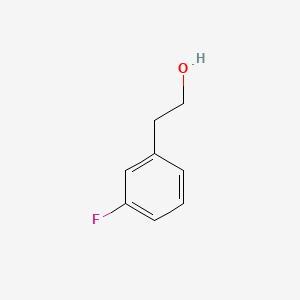
2-(3-Fluorofenil)etanol
Descripción general
Descripción
2-(3-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless to yellow liquid at room temperature and is known for its use in various chemical and pharmaceutical applications . The compound consists of a fluorophenyl group attached to an ethanol moiety, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)ethanol has a wide range of applications in scientific research:
Safety and Hazards
2-(3-Fluorophenyl)ethanol is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(3-Fluorophenyl)ethanol may interact with various biological targets, potentially influencing a range of physiological processes.
Mode of Action
Similar compounds have been found to interact with their targets in various ways, such as altering membrane properties, modulating ion channels, enzymes, and receptors
Biochemical Pathways
It’s worth noting that the biotransformation of organofluorine compounds, including fluorinated drugs, by microorganisms has been well-studied . These processes often involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 . More research is needed to fully understand the ADME properties of 2-(3-Fluorophenyl)ethanol and their impact on its bioavailability.
Action Environment
It is known that the broad application of similar compounds arises from their exceptionally mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-fluorobenzaldehyde using sodium borohydride in the presence of methanol . Another method includes the reduction of 3-fluorophenylacetic acid using lithium aluminum hydride . These reactions typically occur under mild conditions and yield high-purity products.
Industrial Production Methods
In industrial settings, the production of 2-(3-Fluorophenyl)ethanol often involves the catalytic hydrogenation of 3-fluorophenylacetaldehyde. This method is preferred due to its scalability and cost-effectiveness . The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-fluorophenylethane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 3-Fluorophenylacetic acid.
Reduction: 3-Fluorophenylethane.
Substitution: 3-Fluorophenylethyl chloride or bromide.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3-Fluorophenyl)ethanol is unique due to its specific fluorine substitution on the phenyl ring, which imparts distinct chemical and physical properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways . Additionally, its ability to undergo diverse chemical reactions broadens its applicability in different fields of research and industry.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBGEKFZCWVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341448 | |
| Record name | 2-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52059-53-7 | |
| Record name | 2-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
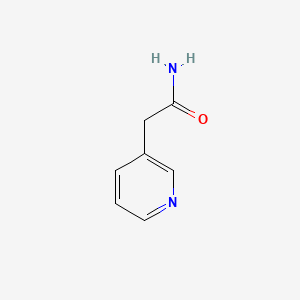
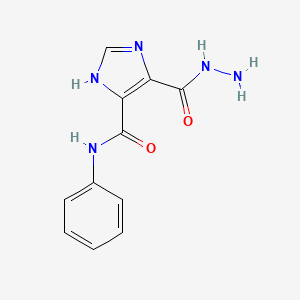
![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)
![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)
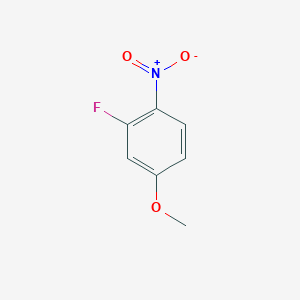
![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)
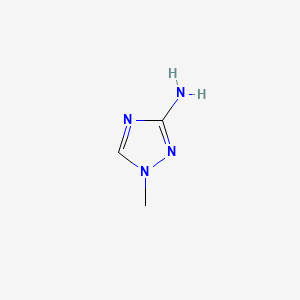
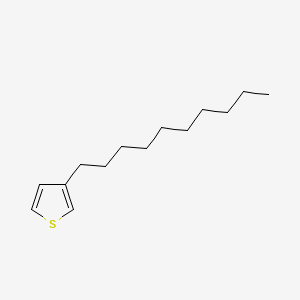

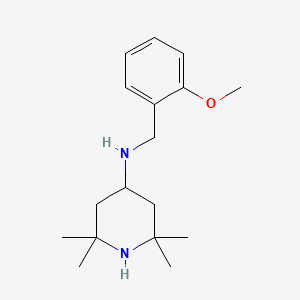
![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
